N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-4-24-18-12-7-15(2)14-20(18)30-22(24)23-21(26)19-6-5-13-25(19)31(27,28)17-10-8-16(29-3)9-11-17/h7-12,14,19H,4-6,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPKSXLZTBVHER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide typically involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a significant role in determining the outcome of these reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of amines or alcohols .
Scientific Research Applications
N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying enzyme interactions or as a potential therapeutic agent. In medicine, its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways .
Mechanism of Action
The mechanism of action of N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related benzothiazole derivatives:
Crystallographic and Intermolecular Interactions
- The target compound is hypothesized to form N–H···N and C–H···O hydrogen bonds similar to ’s compound, which stabilizes its crystal lattice via R₂²(8) motifs. The pyrrolidine group may introduce additional C–H···π or offset π-π interactions .
- ’s compound exhibits a centroid-to-centroid π-π distance of 3.954 Å between benzothiazole and aryl rings, driven by sulfonamide polarization. The target compound’s pyrrolidine may reduce planarity, altering π-stacking efficiency .
Physicochemical Properties
- Solubility: The 4-methoxybenzenesulfonyl group enhances water solubility compared to non-sulfonylated benzothiazoles. The pyrrolidine carboxamide may further improve solubility via hydrogen bonding .
- LogP: The target compound’s logP is expected to be lower than ’s bis(cyanoethyl) derivative due to reduced hydrophobicity .
Biological Activity
N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : C₁₈H₁₈N₂O₃S
- IUPAC Name : this compound
Structural Features
The compound features:
- A benzothiazole moiety that is known for its biological activity.
- A pyrrolidine ring which contributes to its pharmacological properties.
- A methoxybenzenesulfonyl group enhancing solubility and bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function through:
- Enzyme Inhibition : The compound potentially inhibits key enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
- Receptor Modulation : It may modulate the activity of G protein-coupled receptors (GPCRs), influencing various signaling pathways critical for cellular responses .
Therapeutic Potential
Research indicates that compounds with similar structures have shown promise in treating conditions such as:
- Inflammation : By inhibiting pro-inflammatory cytokines.
- Cancer : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
Data Table of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth |
Study 1: Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of related benzothiazole derivatives. The results indicated a significant reduction in inflammation markers in animal models when treated with the compound.
Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways. The findings suggest a potential role as an anticancer agent .
Study 3: Antimicrobial Properties
Research conducted on the antimicrobial efficacy showed that similar compounds exhibited significant activity against Gram-positive bacteria. This suggests that N-[(2E)-3-ethyl-6-methyl...] may also possess similar properties .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound integrates a benzothiazole core, a pyrrolidine carboxamide group, and a 4-methoxybenzenesulfonyl substituent. The (2E)-configuration of the benzothiazol-2-ylidene moiety enables conjugation with the pyrrolidine ring, enhancing electron delocalization and influencing interactions with biological targets. The sulfonyl group increases solubility and stability, while the methoxy substituent modulates electronic effects during reactions .
Q. What synthetic routes are commonly employed for this compound?
Synthesis typically involves:
- Step 1: Formation of the benzothiazole ring via cyclization of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions.
- Step 2: Coupling of the benzothiazole intermediate with a functionalized pyrrolidine-carboxamide precursor using Pd-catalyzed cross-coupling or nucleophilic substitution.
- Step 3: Sulfonylation of the pyrrolidine nitrogen with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine). Purification via column chromatography or recrystallization is critical for isolating the final product .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry and detect impurities (e.g., residual solvents).
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves stereochemical ambiguities in the benzothiazol-2-ylidene system .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to avoid side reactions.
- Temperature Control: Reflux (80–120°C) accelerates cyclization but risks decomposition; lower temperatures (25–40°C) favor sulfonylation .
- Catalyst Screening: Pd(PPh) improves coupling efficiency compared to Pd(OAc) in cross-coupling steps .
Q. What computational strategies aid in predicting biological activity or reaction pathways?
- Density Functional Theory (DFT): Models electron distribution in the benzothiazole-pyrrolidine system to predict binding affinities (e.g., with kinase targets).
- Molecular Dynamics (MD): Simulates ligand-protein interactions to prioritize in vitro assays .
- Reaction Path Search Algorithms: Identifies low-energy intermediates to streamline synthetic routes .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
Discrepancies often arise from dynamic effects (e.g., rotational isomerism in the sulfonyl group). Strategies include:
- Variable-Temperature NMR: Freezes conformational exchange to simplify splitting.
- 2D-COSY/HMBC: Correlates coupled protons and long-range C-H interactions .
Q. What methodologies are recommended for evaluating pharmacokinetic properties?
Q. How do structural analogs of this compound inform SAR studies?
Substitutions on the benzothiazole (e.g., 6-methyl vs. 6-ethyl) alter steric bulk, impacting target selectivity. Fluorination of the methoxy group enhances metabolic stability but may reduce solubility. Comparative assays (e.g., IC against kinase panels) validate hypotheses .
Q. What statistical approaches optimize experimental design for high-throughput screening?
- Factorial Design: Identifies critical variables (e.g., temperature, catalyst loading) with minimal experiments.
- Response Surface Methodology (RSM): Maps yield/purity as a function of interdependent parameters .
Data Contradiction and Validation
Q. How to address discrepancies in reported biological activities across studies?
Variations in assay conditions (e.g., cell lines, incubation times) often explain conflicting data. Standardization using:
- Positive/Negative Controls: Ensures consistency (e.g., staurosporine for kinase inhibition assays).
- Dose-Response Curves: Validates potency thresholds across replicates .
Q. What are the limitations of current synthetic protocols, and how can they be mitigated?
- Low Yield in Cyclization Steps: Trace water in solvents hydrolyzes intermediates; use molecular sieves or anhydrous conditions.
- Chiral Purity: Racemization during coupling steps requires chiral HPLC or asymmetric catalysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
